molecular formula C19H28N2O4S2 B2774542 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1426314-82-0

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2774542
CAS No.: 1426314-82-0
M. Wt: 412.56
InChI Key: KXGOVRGSJPRGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that features a morpholine ring, a thiazepane ring, and a phenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazepane Ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Morpholinomethyl Group: This step could involve the reaction of the thiazepane intermediate with morpholine and formaldehyde in a Mannich-type reaction.

    Attachment of the Phenylsulfonyl Group: This could be achieved through sulfonylation of the intermediate with a phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction could be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one: can be compared with other compounds containing morpholine, thiazepane, or phenylsulfonyl groups.

    Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid.

    Thiazepane Derivatives: Compounds like 1,4-thiazepane-3,5-dione.

    Phenylsulfonyl Derivatives: Compounds like phenylsulfonyl chloride.

Uniqueness

The uniqueness of this compound lies in its combination of these three functional groups, which could confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S2/c22-19(7-14-27(23,24)18-5-2-1-3-6-18)21-8-4-13-26-16-17(21)15-20-9-11-25-12-10-20/h1-3,5-6,17H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOVRGSJPRGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.